molecular formula C17H15ClN4S B5848224 3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B5848224
M. Wt: 342.8 g/mol
InChI Key: DRPJYVLMAYHOIJ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with various functional groups

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the triazole ring.

    Addition of the prop-2-enyl group: This can be done through alkylation reactions using suitable alkylating agents.

    Attachment of the pyridyl group: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyridyl group to the triazole ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, leading to inhibition or activation of the target. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole include other triazole derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

References

Properties

IUPAC Name

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-2-10-22-16(14-6-8-19-9-7-14)20-21-17(22)23-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPJYVLMAYHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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